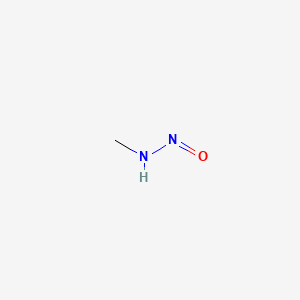

N-Nitrosomethylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-nitrosomethanamine is a nitroso compound.

N-Nitrosomethanamine belongs to the class of organic compounds known as alkyldiazohydroxides. These are organonitrogen compounds with the general formula RN=NOH, where R = organyl.

科学研究应用

Toxicological Research

Carcinogenic Properties

N-Nitrosomethylamine is recognized for its carcinogenic potential. Studies have shown that exposure to this compound can lead to various types of cancer in animal models. For instance, occupational exposure to N-Nitrosodimethylamine (a closely related compound) has been linked to increased risks of gastric, liver, and bladder cancers in humans . In animal studies, administration of this compound resulted in notable tumor formation, emphasizing the need for rigorous safety assessments in environments where exposure may occur.

Mechanisms of Action

The mechanisms through which this compound exerts its carcinogenic effects involve metabolic activation leading to DNA damage. Research indicates that the compound can form reactive intermediates that interact with cellular macromolecules, resulting in mutagenic changes . Understanding these mechanisms is crucial for developing risk assessment models and regulatory guidelines.

Environmental Applications

Biodegradation Studies

Recent studies have explored the biodegradation of this compound in various environmental settings. For instance, the bacterium Rhodococcus ruber ENV425 has been shown to effectively degrade N-Nitrosodimethylamine under aerobic conditions, highlighting potential bioremediation strategies for contaminated sites . This application is critical for addressing environmental pollution and mitigating the effects of hazardous compounds.

Pharmaceutical Implications

Contamination Concerns

this compound has been detected as a contaminant in pharmaceutical products, raising significant safety concerns. Regulatory agencies have mandated that all marketed medical products undergo risk assessments for N-nitrosamines due to their high carcinogenic potency . The presence of these compounds in drugs necessitates stringent quality control measures during manufacturing processes to ensure consumer safety.

Analytical Techniques

The development of analytical methods for detecting this compound in pharmaceutical formulations is essential. Techniques such as gas chromatography coupled with thermal energy analysis have been employed to quantify trace levels of these compounds . These methods are vital for maintaining compliance with regulatory standards and ensuring the safety of pharmaceutical products.

Case Studies

常见问题

Q. What are the most reliable analytical methods for detecting trace levels of N-Nitrosomethylamine in complex matrices?

Level: Basic

Methodological Answer:

Detection of this compound requires high sensitivity due to its low permissible limits (e.g., <10 ppb in pharmaceuticals). Recommended approaches include:

- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Provides selectivity and accuracy for trace quantification. Ensure calibration with isotopically labeled internal standards (e.g., NDMA-d6) to correct for matrix effects .

- Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): Suitable for volatile nitrosamines but may require derivatization to improve sensitivity. Validate with spiked recovery studies to confirm method robustness .

- Method Validation: Follow USP <1469> guidelines, ensuring limits of detection (LOD) ≤ 1 ppb and precision (RSD < 5%) across triplicate runs .

Q. How do reaction conditions and precursor compounds influence this compound formation in laboratory settings?

Level: Basic

Methodological Answer:

this compound forms via nitrosation reactions between secondary amines (e.g., dimethylamine) and nitrosating agents (e.g., nitrites, NOx). Key factors include:

- pH Dependence: Optimal formation occurs at pH 2–4. Use buffered solutions to control reaction kinetics .

- Temperature and Time: Accelerated formation at elevated temperatures (e.g., 40–60°C). Monitor kinetics using time-series sampling coupled with GC-MS .

- Precursor Identification: Conduct stability studies on amine-containing reagents under nitrosating conditions. Reference NIST thermodynamic data (ΔrG°, ΔrH°) to predict reaction feasibility .

Q. How should researchers resolve contradictions in experimental data on this compound toxicity or stability?

Level: Advanced

Methodological Answer:

Contradictions often arise from methodological variability. Mitigate these by:

- Cross-Validation: Compare results across multiple analytical platforms (e.g., LC-HRMS vs. GC-NPD) to confirm consistency .

- Meta-Analysis: Systematically review literature using criteria from NIST and regulatory bodies (EMA, FDA) to identify protocol discrepancies (e.g., sample preparation, storage conditions) .

- Statistical Modeling: Apply regression analysis (e.g., linear models for dose-response relationships) to quantify variability sources, as demonstrated in methodological trend studies .

Q. What methodological framework should guide risk assessments for this compound in academic research?

Level: Advanced

Methodological Answer:

Risk assessments must align with regulatory standards:

- Hazard Identification: Use Ames tests or in vitro mutagenicity assays to confirm genotoxic potential .

- Exposure Modeling: Quantify airborne concentrations via gas sampling (e.g., OSHA-compliant sorbent tubes) and correlate with lab usage logs .

- Control Strategies: Implement engineering controls (e.g., Class I Type B biosafety hoods) and validate decontamination protocols for equipment .

- Documentation: Submit batch analysis data and sameness declarations to RRAs (Recognized Regulatory Authorities) per SAHPRA and EMA guidelines .

Q. What advanced techniques address matrix interference in this compound analysis?

Level: Advanced

Methodological Answer:

Matrix effects in biological or environmental samples require tailored approaches:

- Solid-Phase Extraction (SPE): Use mixed-mode sorbents (e.g., C18/SCX) to isolate nitrosamines from lipids or proteins. Optimize with pH-adjusted elution solvents .

- Derivatization: Enhance GC sensitivity by converting this compound to volatile derivatives (e.g., using heptafluorobutyric anhydride) .

- High-Resolution Mass Spectrometry: Apply data-independent acquisition (DIA) modes to differentiate target analytes from co-eluting interferents .

属性

CAS 编号 |

64768-29-2 |

|---|---|

分子式 |

CH4N2O |

分子量 |

60.056 g/mol |

IUPAC 名称 |

N-methylnitrous amide |

InChI |

InChI=1S/CH4N2O/c1-2-3-4/h1H3,(H,2,4) |

InChI 键 |

CIJBKNZDKBKMFU-UHFFFAOYSA-N |

SMILES |

CNN=O |

规范 SMILES |

CNN=O |

Key on ui other cas no. |

64768-29-2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。